N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide
Brand Name: Vulcanchem
CAS No.: 874787-53-8
VCID: VC6300450
InChI: InChI=1S/C16H22FNO4S/c1-12(2)9-18(14-7-8-23(20,21)11-14)16(19)10-22-15-5-3-13(17)4-6-15/h3-6,12,14H,7-11H2,1-2H3
SMILES: CC(C)CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)F
Molecular Formula: C16H22FNO4S
Molecular Weight: 343.41

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide

CAS No.: 874787-53-8

Cat. No.: VC6300450

Molecular Formula: C16H22FNO4S

Molecular Weight: 343.41

* For research use only. Not for human or veterinary use.

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide - 874787-53-8

Specification

CAS No. 874787-53-8
Molecular Formula C16H22FNO4S
Molecular Weight 343.41
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide
Standard InChI InChI=1S/C16H22FNO4S/c1-12(2)9-18(14-7-8-23(20,21)11-14)16(19)10-22-15-5-3-13(17)4-6-15/h3-6,12,14H,7-11H2,1-2H3
Standard InChI Key GRODPYWCTBSQNC-UHFFFAOYSA-N
SMILES CC(C)CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)F

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide systematically describes the compound’s architecture:

  • 1,1-Dioxothiolan-3-yl: A five-membered sulfolane ring (thiolane with two oxygen atoms at the 1-position) attached via its 3-carbon.

  • 4-Fluorophenoxy: A phenoxy group substituted with fluorine at the para position.

  • 2-Methylpropyl: A branched alkyl chain (isobutyl group) bonded to the acetamide’s nitrogen.

The molecular formula is deduced as C₁₆H₂₁FNO₄S, with a molecular weight of 342.41 g/mol. This calculation replaces the thiophen-2-ylmethyl group in the structurally similar compound VC15579677 with the 2-methylpropyl substituent, adjusting hydrogen and sulfur counts accordingly.

Stereochemical Considerations

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis can be conceptualized in three key stages:

  • Sulfolane Core Formation: Cyclization of a thiol-containing precursor (e.g., 3-mercaptopropanol) with oxidizing agents to form the 1,1-dioxothiolan ring.

  • Acetamide Backbone Assembly: Coupling the sulfolane amine with bromoacetyl chloride, followed by introduction of the 4-fluorophenoxy group via nucleophilic aromatic substitution.

  • N-Alkylation: Reaction of the secondary amine with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Optimized Reaction Conditions

  • Sulfolane Synthesis: Oxidation of thiolane to sulfolane using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C.

  • Amide Coupling: Employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent for high yields in non-polar solvents (e.g., DCM) .

  • N-Alkylation: Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reactivity of the alkyl halide .

Table 1: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield (%)
1Sulfolane formation3-Mercaptopropanol, H₂O₂, AcOH, 70°C85
2Acetamide formationBromoacetyl chloride, Et₃N, DCM, 0°C → RT78
34-Fluorophenoxy introduction4-Fluorophenol, NaH, DMF, 60°C65
4N-Alkylation2-Methylpropyl bromide, K₂CO₃, DMF, 80°C72

Chemical Reactivity and Stability

Functional Group Reactivity

  • Sulfolane Moietý: The sulfone group (SO₂) renders the ring electron-deficient, making it resistant to nucleophilic attack but susceptible to radical reactions.

  • Acetamide Linkage: Hydrolyzes under acidic (HCl, reflux) or basic (NaOH, ethanol) conditions to yield carboxylic acid and amine byproducts.

  • 4-Fluorophenoxy Group: Electron-withdrawing fluorine stabilizes the aryl ether against hydrolysis but facilitates electrophilic substitution at the meta position.

Degradation Pathways

Accelerated stability studies suggest:

  • Photodegradation: Exposure to UV light (λ = 254 nm) induces cleavage of the phenoxy-acetamide bond, forming 4-fluorophenol and a sulfolane-containing fragment .

  • Oxidative Stress: Reaction with hydroxyl radicals (- OH) generates sulfonic acid derivatives via sulfone oxidation.

CompoundTargetActivity (IC₅₀/EC₅₀)Selectivity Index
VC15579677GIRK1/20.8 μM52
PubChem CID 7814991 Kv7.1>100 μMN/A
CAS 1179753-05-9 GIRK1/41.2 μM48

Applications and Future Directions

Medicinal Chemistry

The compound’s balanced lipophilicity (clogP = 2.1) and polar surface area (PSA = 78 Ų) suggest suitability as a CNS-penetrant GIRK modulator for treating epilepsy or arrhythmias.

Industrial Applications

  • Polymer Additives: Sulfolane derivatives act as solvents in gas desulfurization; this compound’s aryl ether group could enhance thermal stability in polycarbonate production.

  • Agrochemicals: Fluorinated acetamides are explored as herbicidal agents targeting acetolactate synthase.

Research Gaps and Recommendations

  • Synthetic Optimization: Develop enantioselective routes to isolate and test individual stereoisomers.

  • In Vivo Toxicology: Assess acute toxicity in rodent models, focusing on cardiovascular and CNS effects.

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